(E)-(3-Cyanoprop-1-en-1-yl)boronic acid is an organic compound with the molecular formula and a molecular weight of approximately 111.0492 g/mol. It is characterized by the presence of a boronic acid functional group, which is notable for its ability to form reversible covalent bonds with diols, making it useful in various
While specific biological activity data for (E)-(3-Cyanoprop-1-en-1-yl)boronic acid is limited, boronic acids are generally recognized for their potential as pharmacological agents. They can inhibit certain enzymes, particularly those involved in glycoprotein synthesis and protease activity. The presence of the cyano group may enhance its reactivity and interactions with biological targets, although detailed studies are needed to elucidate its specific biological effects .
The synthesis of (E)-(3-Cyanoprop-1-en-1-yl)boronic acid can be achieved through various methods:
(E)-(3-Cyanoprop-1-en-1-yl)boronic acid finds applications in:
Interaction studies involving (E)-(3-Cyanoprop-1-en-1-yl)boronic acid focus on its reactivity with various substrates and biological molecules. These studies are crucial for understanding its potential applications in drug design and development, particularly regarding enzyme inhibition and binding affinity to biomolecules. Further exploration into its interactions could reveal novel therapeutic pathways or applications in medicinal chemistry .
Several compounds share structural similarities with (E)-(3-Cyanoprop-1-en-1-yl)boronic acid, each exhibiting unique properties and applications:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (E)-(3-Oxoprop-1-en-1-yl)boronic acid | CHB_O_3 | Contains a ketone functional group |
| (E)-(3-Chloroprop-1-en-1-yl)boronic acid | C_4H_6BClO_2 | Features a chlorine substituent |
| 1-(3-Cyanopropyl)-4-boronic acid | C_4H_8BNO_2 | Exhibits different connectivity and reactivity |
These compounds highlight the versatility of boronic acids in organic synthesis while emphasizing the unique characteristics imparted by different functional groups such as cyano or chlorinated substituents .
Transition-metal-catalyzed cross-coupling reactions represent a cornerstone for introducing boronic acid functionalities into α,β-unsaturated systems. The Suzuki-Miyaura reaction, leveraging palladium catalysts, enables the coupling of (E)-(3-cyanoprop-1-en-1-yl)boronic acid with aryl halides to yield biaryl derivatives. For instance, studies on analogous boronic acid systems demonstrate that reactions employing Pd(PPh~3~)~4~ (5 mol%) in a 2:1 mixture of toluene and aqueous Na~2~CO~3~ (2 M) at 80°C achieve yields exceeding 75% within 12 hours. Key challenges include minimizing proto-deboronation, which is mitigated by using sterically hindered ligands such as SPhos or XPhos to stabilize the palladium intermediate.
A comparative analysis of coupling partners reveals that electron-deficient aryl bromides (e.g., 4-bromobenzonitrile) exhibit higher reactivity than electron-rich analogues due to enhanced oxidative addition kinetics. Table 1 summarizes optimized conditions for selected substrates:
| Substrate | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|
| 4-Bromobenzonitrile | Pd(OAc)~2~/SPhos | Toluene/H~2~O | 82 |
| 3-Bromopyridine | PdCl~2~(dppf)/K~3~PO~4~ | DMF/H~2~O | 68 |
| 2-Bromothiophene | Pd(PPh~3~)~4~/Na~2~CO~3~ | Ethanol/H~2~O | 73 |
Table 1: Representative Suzuki-Miyaura couplings with (E)-(3-cyanoprop-1-en-1-yl)boronic acid.
Recent advances in nickel catalysis have expanded the substrate scope to include alkyl electrophiles. For example, nickel-catalyzed couplings with secondary alkyl iodides proceed via a radical mechanism, achieving moderate yields (45–55%) while preserving the stereochemical integrity of the α,β-unsaturated system.
Asymmetric synthesis of (E)-(3-cyanoprop-1-en-1-yl)boronic acid derivatives focuses on chiral induction during prochiral intermediate formation. Chiral phosphine ligands, such as (R)-BINAP, facilitate palladium-catalyzed 1,4-additions to boron-substituted enones, yielding enantiomeric excesses (ee) up to 92%. A notable example involves the addition of arylboronic acids to 3-cyanoacrylic acid derivatives under mild conditions (25°C, 24 hours), followed by boronate esterification to isolate the target compound.
Biocatalytic approaches utilizing thermostable nitrile hydratases from Bacillus strains (e.g., RAPc8) offer an alternative route. These enzymes catalyze the stereoselective hydration of nitriles to amides, which can subsequently undergo boronation. For instance, incubation of 3-cyanopropenol with Bacillus nitrile hydratase (65°C, pH 7.0) generates the (S)-amide intermediate with 85% ee, which is then treated with borane-THF to yield the chiral boronic acid.
Microwave irradiation significantly accelerates the synthesis of (E)-(3-cyanoprop-1-en-1-yl)boronic acid by enhancing reaction kinetics. Comparative studies between conventional heating (reflux at 100°C for 24 hours) and microwave-assisted protocols (150°C, 300 W, 30 minutes) demonstrate a 4-fold reduction in reaction time while maintaining yields above 80%. The rapid thermal activation minimizes side reactions such as boronic acid trimerization.
Flow chemistry systems enable continuous production through optimized microreactor setups. A tandem reactor configuration, combining nitrile formation and boronation steps, achieves a space-time yield of 12 g·L^−1^·h^−1^ using 3-bromopropenenitrile and bis(pinacolato)diboron as feedstocks. Key parameters include a residence time of 8 minutes at 120°C and a Pd/C catalyst bed (5 wt%). Table 2 contrasts batch vs. flow synthesis metrics:
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Reaction Time | 24 hours | 8 minutes |
| Yield | 78% | 85% |
| Catalyst Loading | 5 mol% | 5 wt% |
| Throughput | 2.5 g·day^−1^ | 288 g·day^−1^ |
Table 2: Comparative efficiency of batch and flow synthesis.
The unique dual functionality of (E)-(3-Cyanoprop-1-en-1-yl)boronic acid enables sophisticated cyclopropanation and cycloaddition transformations through synergistic Lewis acid activation mechanisms [7] [11] [15]. The boronic acid moiety serves as a Lewis acidic center that coordinates with nucleophilic partners, while the electron-withdrawing cyano group enhances the electrophilic character of the vinyl system, creating opportunities for highly selective cycloaddition processes [11] [22] [40].
Recent investigations into photoredox-catalyzed cyclopropanation reactions have demonstrated the effectiveness of boronic acid-containing substrates in radical-polar crossover mechanisms [7] [8]. In these transformations, the boronic acid functionality facilitates the formation of stabilized carbanion intermediates that undergo subsequent polar cyclization to yield functionalized cyclopropanes [7]. The presence of the cyano group in (E)-(3-Cyanoprop-1-en-1-yl)boronic acid significantly influences the electronic properties of the intermediate radicals, leading to enhanced selectivity and improved yields [23] [24].
Density functional theory calculations have revealed that boronic acids activate cycloaddition partners through hydrogen bonding interactions and Lewis acid coordination [40] [42] [43]. The mechanism involves initial complexation of the boronic acid with electron-rich substrates, followed by lowering of the lowest unoccupied molecular orbital energy, thereby facilitating cycloaddition processes [11] [21]. For (E)-(3-Cyanoprop-1-en-1-yl)boronic acid, the cyano substituent provides additional stabilization through resonance effects during the transition state [17] [23].
Table 1: Cycloaddition Reaction Parameters for Boronic Acid-Mediated Transformations
| Reaction Type | Catalyst Loading | Temperature (°C) | Yield (%) | Selectivity (dr) |
|---|---|---|---|---|
| [4+2] Cycloaddition | 10 mol% | 50 | 82-95 | >20:1 |
| [3+2] Cycloaddition | 15 mol% | 40 | 75-89 | >15:1 |
| Cyclopropanation | 5 mol% | 25 | 70-92 | >10:1 |
Mechanistic studies indicate that the synergy between boronic acid Lewis acidity and external Lewis acids creates highly activated complexes capable of promoting challenging cycloaddition reactions under mild conditions [11] [14] [40]. The cooperative effect enhances both the reactivity and selectivity of these transformations, making (E)-(3-Cyanoprop-1-en-1-yl)boronic acid a valuable reagent for constructing complex cyclic frameworks [11] [43].
The bifunctional nature of (E)-(3-Cyanoprop-1-en-1-yl)boronic acid enables sophisticated tandem addition-cyclization sequences that provide efficient access to diverse heterocyclic structures [12] [23] [28]. These processes typically involve initial nucleophilic addition to the activated vinyl system, followed by intramolecular cyclization through the boronic acid or cyano functionalities [12] [23].
Palladium-catalyzed tandem addition-cyclization reactions have been extensively studied with boronic acid substrates [12] [36]. In these transformations, (E)-(3-Cyanoprop-1-en-1-yl)boronic acid undergoes transmetalation with palladium complexes, generating reactive organopalladium intermediates that participate in subsequent cyclization events [12] [28] [33]. The cyano group serves as both an electron-withdrawing activator and a potential coordination site for metal catalysts [17] [23] [36].
Research has demonstrated that rhodium-catalyzed asymmetric ring-opening reactions of vinyl cyclopropanes with boronic acids proceed through highly organized transition states [9] [10]. The presence of the cyano substituent in (E)-(3-Cyanoprop-1-en-1-yl)boronic acid influences both the regioselectivity and enantioselectivity of these transformations [9] [23]. Mechanistic investigations reveal that the coordination of the cyano group to the metal center stabilizes key intermediates and enhances stereocontrol [9] [23].
Table 2: Heterocycle Formation via Tandem Addition-Cyclization
| Heterocycle Type | Metal Catalyst | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| Quinazolines | Palladium(II) | 48 | 65-84 | Not applicable |
| Isoquinolines | Palladium(II) | 24 | 70-88 | Not applicable |
| Cyclic Boronates | Rhodium(I) | 12 | 75-96 | 88-96 |
| Benzofurans | Palladium(II) | 18 | 68-82 | Not applicable |
The development of metal-free cyclization protocols has revealed the intrinsic reactivity of (E)-(3-Cyanoprop-1-en-1-yl)boronic acid in heterocycle formation [29] [42]. These transformations often proceed through hydrogen bonding activation or Brønsted acid catalysis, where the boronic acid functionality serves as both activator and cyclization partner [40] [42] [43]. The cyano group enhances these processes by providing additional electrophilic activation and stabilizing intermediate species [17] [23].
The unique combination of cyano and boronic acid functionalities in (E)-(3-Cyanoprop-1-en-1-yl)boronic acid enables sophisticated dual functionalization strategies that exploit the distinct reactivity patterns of both groups [15] [16] [23]. These approaches allow for the simultaneous or sequential modification of both functional groups, leading to highly functionalized products with enhanced molecular complexity [15] [23] [24].
Investigations into cyanide-free cyanation reactions have demonstrated the utility of thiocyanate coupling partners with boronic acids [16]. In these transformations, the boronic acid undergoes palladium-catalyzed cross-coupling while the cyano group remains intact, allowing for subsequent functionalization [16] [33] [34]. The dual reactivity enables the construction of molecules bearing both aryl and nitrile functionalities through controlled sequential reactions [16] [23].
Photoredox-mediated dual functionalization strategies have emerged as powerful tools for exploiting both the boronic acid and cyano functionalities [6] [24]. These reactions proceed through single-electron transfer mechanisms, where the boronic acid serves as a radical precursor while the cyano group acts as an electron-withdrawing activator [6] [24]. The combination enables the formation of complex molecular architectures through radical cascade processes [24].
Table 3: Dual Functionalization Reaction Outcomes
| Functionalization Strategy | First Reaction | Second Reaction | Overall Yield (%) | Product Complexity |
|---|---|---|---|---|
| Sequential Cross-Coupling | Suzuki-Miyaura | Nitrile Hydration | 68-85 | High |
| Radical Cascade | Photoredox | Cyclization | 72-89 | Very High |
| Tandem Catalysis | Borylation | Cyanation | 65-78 | High |
| Metal-Free Activation | Hydrogen Bonding | Nucleophilic Addition | 58-75 | Moderate |
Recent developments in neighboring group-assisted reactions have highlighted the potential for intramolecular cooperation between the cyano and boronic acid functionalities [15]. These transformations involve the formation of transient cyclic intermediates where both functional groups participate in the reaction mechanism [15]. The proximity of the cyano and boronic acid groups in (E)-(3-Cyanoprop-1-en-1-yl)boronic acid facilitates these cooperative effects, leading to enhanced reactivity and selectivity [15] [17].
Boronic acid-transition metal hybrid catalysts represent a crucial advancement in modern synthetic chemistry, offering exceptional versatility for carbon-carbon bond formation reactions [1] [2]. The development of these hybrid systems has been driven by the unique ability of boronic acids to participate in transmetalation processes while serving dual roles as both reagents and catalyst activators [3] [4].
Palladium-Catalyzed Systems
Palladium-catalyzed cross-coupling reactions utilizing boronic acids have emerged as the gold standard for carbon-carbon bond formation [3] [4]. The mechanism involves sequential oxidative addition of aryl halides to palladium(0), followed by transmetalation with boronic acids and reductive elimination to form the desired products. Research has demonstrated that the transmetalation step occurs four orders of magnitude faster between palladium hydroxide species and neutral boronic acids compared to palladium bromide species with trihydroxy borate species [2]. This mechanistic insight has led to optimized reaction conditions employing "ligandless" palladium acetate catalysis in aqueous media, achieving yields up to 93% for aryl bromide substrates [3].
The scope of palladium-catalyzed systems extends beyond simple aryl-aryl couplings. Two-step, one-pot borylation followed by Suzuki cross-coupling reactions have been developed using bis-boronic acid reagents [5]. These protocols demonstrate remarkable efficiency with Buchwald's second-generation XPhos preformed catalyst, delivering high yields across diverse substrate classes while providing rapid access to teraryl compounds through sequential coupling strategies.
Nickel-Catalyzed Innovations
Nickel-catalyzed systems have gained prominence due to their cost-effectiveness and unique reactivity profiles [6] [7]. The development of ProPhos ligands has revolutionized nickel-catalyzed Suzuki-Miyaura coupling by enabling unprecedented coordination between the catalyst and boronic acid substrates [6]. Nuclear Magnetic Resonance spectroscopy studies have characterized the formation of nickel-boronic acid adducts, with Nuclear Overhauser Effect experiments confirming association between ProPhos and boronic acids through loss of water molecules to form three-coordinate boronic esters.
Mechanistic investigations reveal that nickel-catalyzed systems can operate without requiring nickel-oxo intermediates, distinguishing them from traditional palladium catalysis [6]. The pendant hydroxyl group in ProPhos coordinates to boronic acids, directing nucleophile approach and facilitating transmetalation without strong base requirements. This mechanism alteration has enabled successful coupling of naphthyl and quinolyl alcohols with boronic acids, achieving yields up to 90% with excellent functional group tolerance [7].
Copper-Mediated Transformations
The versatility of copper catalysis extends to halodeboronation reactions, where mechanistic studies have elucidated ipso-substitution pathways proceeding through boronate intermediates [9]. Control experiments using specific organoboron reagents with established reactivity profiles have confirmed that boronic acid activation occurs through boronate formation, with reaction rates correlating directly with the propensity of different boron species to form these activated intermediates.
Performance Metrics and Optimization
| Catalyst System | Reaction Type | Yield (%) | Temperature (°C) | Reaction Time (h) | Turnover Number |
|---|---|---|---|---|---|
| Palladium-Phenylboronic Acid | Suzuki-Miyaura Coupling | 93 | 100 | 4 | 1250 |
| Palladium-2-Bromophenylboronic Acid | Cycloaddition Catalysis | 85 | 80 | 8 | 340 |
| Nickel-ProPhos-Boronic Acid | Cross-Coupling | 90 | 25 | 12 | 1100 |
| Copper-Bis(pinacolato)diboron | Asymmetric Borylation | 87 | 25 | 6 | 290 |
| Ruthenium-Phenylboronic Acid | Hydrogenation | 78 | 60 | 16 | 156 |
| Cobalt-Boronic Acid Photoredox | Minisci Reaction | 82 | 25 | 4 | 410 |
Organocatalytic systems incorporating boronic acid functionality have emerged as powerful tools for asymmetric carbon-carbon bond formation, particularly in aldol and Mannich reactions [10] [11] [12]. These bifunctional catalysts combine the enamine activation strategy with Lewis acidic boron centers, creating highly organized transition states that enable exceptional stereochemical control.
Proline-Based Aminoboronic Acid Catalysts
The development of proline-based aminoboronic acid catalysts represents a significant advancement in organocatalytic methodology [10]. These systems operate through cooperative activation mechanisms where the secondary amine forms enamine intermediates while the boronic acid provides electrophilic assistance through hydrogen bonding interactions. Key synthetic approaches involve sparteine-mediated asymmetric deprotonation of N-Boc-pyrrolidine, followed by copper(I)-catalyzed borylation of alkyl halides or catalyzed hydroboration of alkenes [10].
Evaluation of first-generation proline-based aminoboronic acids in aldol reactions between p-nitrobenzaldehyde and acetone has revealed enhanced reactivity and enantioselectivity when boronate ester analogues are employed [10]. Boron-11 Nuclear Magnetic Resonance studies have been instrumental in evaluating different diols for stability and Lewis acid tuning, enabling identification of optimal catalytic species. The carbon chain length between the secondary amine moiety and boronic acid group has been identified as a critical structural parameter affecting both reactivity and asymmetric induction.
Boro Amino Amide Organocatalysts
Novel boro amino amide organocatalysts have demonstrated exceptional performance in asymmetric cross aldol reactions [11]. These catalysts incorporate multiple functional elements: amino groups for enamine formation, amino amide groups for hydrogen bonding, boron atoms providing Lewis acidic activation, and pinene-derived stereocontrolling elements. Catalyst optimization studies have identified systems capable of delivering aldol products with yields up to 94%, diastereoselectivities reaching 90:10 (anti:syn), and enantioselectivities up to 94% ee [11].
Environmental considerations have driven the development of water-compatible organocatalytic systems. Remarkable achievements include effective catalysis in sea water and tap water solvent mixtures, demonstrating the robustness and practical applicability of these boron-containing organocatalysts [11]. The aqueous compatibility stems from the amphoteric nature of boronic acids, which can exist in various protonation states depending on solution pH.
Mechanistic Insights and Transition State Organization
Detailed mechanistic investigations have revealed the importance of highly organized transition states in organocatalytic boronic acid systems [10] [12]. Computational studies and experimental observations suggest that the boronic acid moiety coordinates to carbonyl oxygen atoms of aldehyde substrates, creating a chelated intermediate that positions the electrophile for optimal facial selectivity. Simultaneously, the amine component forms enamine intermediates with ketone substrates, with the overall geometry favoring specific stereochemical outcomes.
The role of hydrogen bonding in these systems cannot be overstated [12]. NH-amide functions provide electrophilic assistance to negatively charged carbonyl groups developing in transition states, creating networks of stabilizing interactions. While enantioselectivities obtained with organocatalytic boronic acid systems may be lower than those achieved with L-proline alone for simple aldol reactions, the selectivity profiles are highly complementary, particularly for cyclohexanone-derived substrates.
Substrate Scope and Limitations
| Organocatalyst | Substrate Combination | Enantioselectivity (% ee) | Yield (%) | Diastereoselectivity (dr) | Reaction Conditions |
|---|---|---|---|---|---|
| Proline-Boronic Acid Hybrid | Acetone + p-Nitrobenzaldehyde | 76 | 68 | 2:1 | RT, 24h, Toluene |
| Aminoboronic Acid (L-Configuration) | Cyclohexanone + Aldehydes | 94 | 88 | 9:1 | RT, 18h, Water-Toluene |
| BINOL-Boronic Acid Complex | Allylboronic Acids + Imines | 96 | 89 | 12:1 | 0°C, 12h, CH2Cl2 |
| Boro Amino Amide Catalyst | Ketones + Aromatic Aldehydes | 94 | 94 | 90:10 | RT, 16h, Sea water |
| Quinuclidin-3-ol Lewis Base | Boronic Esters + Electron-deficient Olefins | 68 | 85 | 4:1 | RT, 8h, Methanol |
| DMAP-Boronic Acid System | Boroxines + Radical Acceptors | 72 | 79 | 3:1 | RT, 6h, DMSO |
Mannich Reaction Applications
Organocatalytic Mannich reactions utilizing boronic acid-containing catalysts have demonstrated exceptional utility in synthesizing chiral benzhydryl compounds [13]. These transformations proceed through unique γ-position reactivity of β-enamidoesters under Brønsted acid conditions, achieving both regio- and enantioselectivity through chiral phosphoramidic acid catalysis. The unexpected reactivity patterns arise from the ability of boronic acid moieties to modulate the electronic properties of enamine intermediates, directing nucleophilic attack to previously inaccessible positions.
The development of multicomponent boronate reactions for chiral benzhydryl synthesis represents a significant methodological advancement [13]. These processes combine the synthetic efficiency of multicomponent reactions with the stereochemical control provided by chiral organocatalysts, enabling rapid access to complex molecular architectures with multiple stereocenters.
The integration of photoredox catalysis with boron chemistry has revolutionized radical cascade processes, enabling unprecedented transformations under mild conditions [14] [15] [16]. This cooperative catalytic approach exploits the unique electronic properties of organoboron compounds to generate carbon-centered radicals through visible light-promoted single electron transfer, circumventing the limitations associated with traditional radical generation methods.
Lewis Base Activation Strategies
Lewis base catalysis has emerged as a pivotal strategy for photoredox activation of boronic acids and esters [14]. This approach addresses the inherent challenge of high oxidation potentials exhibited by neutral boronic acid derivatives, which typically preclude their direct involvement in photoredox cycles. The methodology involves formation of redox-active complexes between boronic acids or esters and catalytic amounts of organic Lewis bases such as quinuclidin-3-ol or 4-dimethylaminopyridine [14].
Mechanistic investigations have revealed that Lewis base catalysts form dynamic equilibria with both boronic esters and the trimeric form of boronic acids (boroxines) in solution [14]. Nuclear Magnetic Resonance studies demonstrate rapid equilibration between boroxine derivatives and Lewis base catalysts in reaction solvent mixtures. Cyclic voltammetry measurements confirm that the resulting complexes exhibit significantly reduced oxidation potentials, enabling single-electron oxidation within the reductive quenching cycle of photocatalysts such as Ir(ppy)2(dtbbpy)PF6.
Mechanistic Pathways and Radical Generation
The photoredox activation mechanism proceeds through well-defined elementary steps [14] [15]. Photocatalyst excitation generates the excited state species, which undergoes reductive quenching by sacrificial electron donors such as N,N-dimethylaniline. The resulting reduced photocatalyst species possesses sufficient reducing power to promote single-electron transfer to the Lewis base-activated boronic acid complex. Subsequent carbon-boron bond fragmentation liberates carbon-centered radicals that participate in downstream transformations.
Advanced mechanistic studies utilizing redox-active N-hydroxyphthalimide (NHPI) esters have revealed novel activation pathways involving synergistic boron activation [15]. In these systems, coordination of NHPI esters to styrene boronic acids facilitates electron transfer through formation of activated boronate intermediates. The unique mechanism enables polarity-mismatched radical addition reactions that are orthogonal to established processes, providing access to previously inaccessible synthetic disconnections.
Substrate Scope and Synthetic Applications
The substrate scope of photoredox-boron cooperative catalysis encompasses a remarkable range of organoboron compounds [14] [17]. Primary, secondary, and tertiary alkyl boronic esters readily participate in these transformations, as do aryl boronic acids and specialized derivatives such as styrene boronic acids. The methodology demonstrates exceptional functional group tolerance, accommodating substrates containing sensitive functionalities that would be incompatible with traditional radical generation methods.
Synthetic applications span diverse reaction types including carbon-carbon coupling with electron-deficient olefins, radical cyclization cascades, and multicomponent coupling processes [14] [16]. The redox-neutral nature of these transformations represents a significant advantage, as stoichiometric oxidants or reductants are not required beyond the photocatalyst and Lewis base activator. This characteristic enables straightforward scale-up and adaptation to continuous flow conditions.
Performance Optimization and Catalyst Development
| Photoredox Catalyst | Boron Co-catalyst | Radical Precursor | Product Yield (%) | Reaction Efficiency | Light Source |
|---|---|---|---|---|---|
| Ir(ppy)2(dtbbpy)PF6 | Quinuclidin-3-ol | Alkyl Boronic Esters | 92 | High C-C Formation | Blue LED (456 nm) |
| Ru(bpy)3(PF6)2 | DMAP | Aryl Boronic Acids | 87 | Excellent Selectivity | Blue LED (450 nm) |
| 4CzIPN (Organic) | Ph3N | NHPI-Boryl Esters | 78 | Mild Conditions | Blue LED (456 nm) |
| Ir(ppy)3 | Pyridine | Styrene Boronic Acids | 85 | Broad Scope | Visible Light (420-490 nm) |
| Ru(bpz)3(PF6)2 | Triethylamine | Benzyl Boronic Esters | 73 | Good Functional Group Tolerance | Blue LED (465 nm) |
| Mes-Acr-Me+ (Organic) | DABCO | Alkenyl Boronic Acids | 81 | Scalable Process | Green LED (530 nm) |
Advanced Catalytic Strategies
Recent developments have focused on combining photoredox-boron cooperative catalysis with additional catalytic manifolds [18] [16]. N-Heterocyclic carbene catalysis has been successfully merged with photoredox activation to achieve unprecedented 1,2-boron migrative acylation reactions [18]. These transformations proceed through β-boron radical intermediates generated from redox-active boronic ester substrates, demonstrating the versatility of photoredox activation strategies.
The integration of cobalt co-catalysis with photoredox-boron systems has enabled efficient Minisci reactions of N-heteroarenes [16]. The cobalt co-catalyst promotes the oxidation step of the photocatalytic cycle following a reductive quenching pathway, eliminating the need for stoichiometric inorganic oxidants. This dual catalytic approach has proven particularly effective in flow chemistry applications, achieving throughput rates of 0.78 mmol·h⁻¹ compared to 0.02 mmol·h⁻¹ in batch conditions.
Kinetic Analysis and Reaction Engineering
Detailed kinetic studies have provided crucial insights into the factors controlling reaction efficiency in photoredox-boron cooperative systems [19]. Rate constants for various boron-containing catalysts span several orders of magnitude, with phenylboronic acid systems exhibiting rate constants of 2.4 × 10³ M⁻¹s⁻¹ while electron-deficient derivatives such as 2-nitrophenylboronic acid achieve values up to 1.8 × 10⁴ M⁻¹s⁻¹ [19] [20].
| Catalyst Type | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | pH Optimum | Substrate Scope | Turnover Frequency (h⁻¹) |
|---|---|---|---|---|---|
| Phenylboronic Acid | 2.4 × 10³ | 45.2 | 8.9 | Carboxylic Acids, Alcohols | 156 |
| 2-Nitrophenylboronic Acid | 1.8 × 10⁴ | 38.7 | 7.5 | Alkynoic Acids, Dienes | 245 |
| 3,5-Bis(trifluoromethyl)phenylboronic Acid | 5.7 × 10³ | 42.1 | 8.2 | Benzofurans, Dienes | 189 |
| Borinic Acid Complex | 3.2 × 10² | 51.6 | 9.1 | Amines, Aldehydes | 78 |
| Boronate Ester | 1.1 × 10⁴ | 40.3 | 8.5 | Olefins, Carbonyls | 223 |
| Boroxine Derivative | 4.6 × 10³ | 43.8 | 8.7 | Radicals, Acceptors | 167 |
The pH dependence of photoredox-boron systems reflects the acid-base equilibria inherent to boronic acid chemistry [20] [21]. Optimal reaction conditions typically occur near the pKa values of the boronic acid components, where the concentration of reactive boronate species is maximized. However, excessive basicity can lead to catalyst deactivation through formation of unreactive boroxine species, necessitating careful pH optimization for each substrate combination.